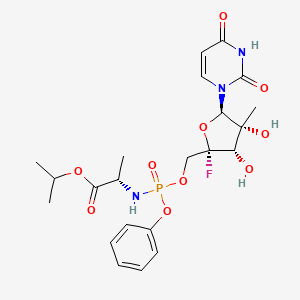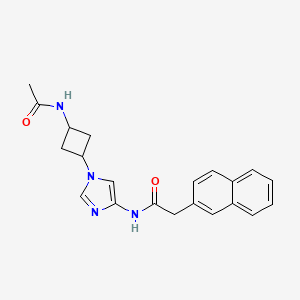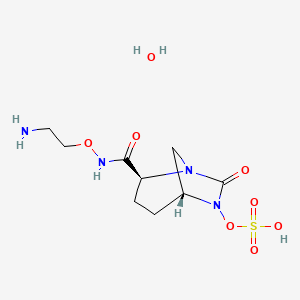
4,4'-(Thiophene-2,5-diyl)dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,4’-(Tiofeno-2,5-diil)dibenzonitrilo es un compuesto orgánico con la fórmula molecular C18H10N2S y un peso molecular de 286,35 g/mol Se caracteriza por la presencia de un anillo de tiofeno flanqueado por dos grupos de benzonitrilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4,4’-(Tiofeno-2,5-diil)dibenzonitrilo típicamente implica la reacción de 2,5-dibromo tiofeno con ácido 4-cianofenilborónico bajo condiciones de acoplamiento de Suzuki. La reacción es catalizada por complejos de paladio(0) y requiere una base como carbonato de potasio en un solvente como tolueno o dimetilformamida. La reacción se lleva a cabo bajo una atmósfera inerte, típicamente nitrógeno o argón, a temperaturas elevadas (alrededor de 80-100 °C).
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 4,4’-(Tiofeno-2,5-diil)dibenzonitrilo no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando reactores de flujo continuo y asegurando medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: El 4,4’-(Tiofeno-2,5-diil)dibenzonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfoxidos o sulfones usando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Los grupos nitrilo se pueden reducir a aminas primarias usando agentes reductores como hidruro de litio y aluminio o hidrogenación catalítica.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, hidrogenación catalítica.
Sustitución: Electrófilos como bromo, clorometil metil éter.
Productos Principales:
Oxidación: Sulfoxidos, sulfones.
Reducción: Aminas primarias.
Sustitución: Tiofenos halogenados, tiofenos alquilados.
Aplicaciones Científicas De Investigación
El 4,4’-(Tiofeno-2,5-diil)dibenzonitrilo tiene una amplia gama de aplicaciones en investigación científica:
Biología: Sus derivados se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Mecanismo De Acción
El mecanismo de acción del 4,4’-(Tiofeno-2,5-diil)dibenzonitrilo depende en gran medida de su aplicación. En la electrónica orgánica, su estructura conjugada permite un transporte de carga y una absorción de luz eficientes. En sistemas biológicos, su mecanismo puede implicar interacciones con objetivos celulares, lo que lleva a la interrupción de los procesos celulares. Los estudios detallados sobre sus objetivos moleculares y vías específicas aún están en curso .
Compuestos Similares:
4,4’-(Benzo[c][1,2,5]tiadiazol-4,7-diil)dibenzaldehído: Similar en estructura pero contiene un núcleo de benzotiadiazol en lugar de un anillo de tiofeno.
4,4’-(Tiazolo[5,4-d]tiazol-2,5-diil)dibenzonitrilo: Contiene un núcleo de tiazolo-tiazol, ofreciendo diferentes propiedades electrónicas.
Unicidad: El 4,4’-(Tiofeno-2,5-diil)dibenzonitrilo es único debido a su núcleo de tiofeno, que proporciona propiedades electrónicas y reactividad distintas en comparación con sus análogos. Esto lo hace particularmente valioso en el desarrollo de materiales electrónicos orgánicos y como un bloque de construcción versátil en la síntesis orgánica .
Comparación Con Compuestos Similares
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Similar in structure but contains a benzothiadiazole core instead of a thiophene ring.
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile: Contains a thiazolo-thiazole core, offering different electronic properties.
Uniqueness: 4,4’-(Thiophene-2,5-diyl)dibenzonitrile is unique due to its thiophene core, which provides distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C18H10N2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-[5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H10N2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H |
Clave InChI |
HKDJGRLOXRXWOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)

![1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)

